Cas no 320423-22-1 (2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate)

2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with notable applications in agrochemical and pharmaceutical research. Its structure combines a trifluoromethyl-substituted pyrazole core with a dimethylphenyl ester group, enhancing stability and bioactivity. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, making it a valuable intermediate for developing crop protection agents. This compound exhibits potential as a precursor for synthetic analogs with tailored pesticidal or herbicidal properties. Its precise reactivity profile allows for selective modifications, facilitating the design of targeted bioactive molecules. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its reactive functional groups.
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate structure
320423-22-1 structure
Product name:2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS No:320423-22-1
MF:
MW:
CID:4645738

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,3-DIMETHYLPHENYL 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLATE
    • 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
12M-330S-10G
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
10g
£5775.00 2025-02-09
TRC
D175745-0.5mg
2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1
0.5mg
$ 50.00 2022-06-05
Key Organics Ltd
12M-330S-1G
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
1g
£770.00 2025-02-09
A2B Chem LLC
AI73811-500mg
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI73811-5mg
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
5mg
$214.00 2024-04-20
Key Organics Ltd
12M-330S-0.5G
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
12M-330S-5G
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
5g
£3080.00 2025-02-09
TRC
D175745-1mg
2,3-Dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1
1mg
$ 80.00 2022-06-05
Key Organics Ltd
12M-330S-1MG
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
1mg
£28.00 2025-02-09
A2B Chem LLC
AI73811-1g
2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
320423-22-1 >90%
1g
$1295.00 2024-04-20

Additional information on 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Recent Advances in the Study of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1)

The compound 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrazole derivative, characterized by its trifluoromethyl and carboxylate functional groups, exhibits promising biological activities, making it a subject of extensive investigation for potential therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and pharmacological properties, shedding light on its utility in drug development.

One of the key areas of research has been the optimization of synthetic routes for 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that employs a multi-step reaction sequence involving condensation, cyclization, and esterification. This method not only improves the overall yield but also enhances the purity of the final product, which is critical for pharmaceutical applications. The study emphasized the importance of the trifluoromethyl group in enhancing the compound's metabolic stability and bioavailability.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on specific enzyme targets, particularly those involved in inflammatory pathways. For instance, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported that 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate acts as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Further investigations into the compound's pharmacokinetic profile have revealed favorable properties, such as good oral absorption and a relatively long half-life in preclinical models. A recent pharmacokinetic study published in European Journal of Pharmaceutical Sciences (2024) highlighted the compound's ability to cross the blood-brain barrier, opening up possibilities for its use in central nervous system (CNS) disorders. However, the study also noted the need for further optimization to reduce potential off-target effects and improve specificity.

Another promising avenue of research involves the exploration of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as an anticancer agent. Preliminary data from a 2024 study in Molecular Cancer Therapeutics indicated that the compound induces apoptosis in certain cancer cell lines by modulating key signaling pathways, including the PI3K/AKT/mTOR axis. These findings are particularly exciting given the compound's unique chemical structure, which may offer advantages over existing anticancer drugs in terms of resistance profiles.

Despite these advancements, challenges remain in the development of 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a therapeutic agent. Issues such as scalability of synthesis, potential toxicity, and the need for comprehensive clinical trials must be addressed. Nevertheless, the compound's versatile biological activities and favorable physicochemical properties make it a compelling candidate for further research. Future studies are expected to focus on structure-activity relationship (SAR) optimization and the identification of novel therapeutic indications.

In conclusion, 2,3-dimethylphenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS: 320423-22-1) represents a promising scaffold in medicinal chemistry, with potential applications in inflammation, CNS disorders, and oncology. The latest research underscores its pharmacological potential while also highlighting the need for continued investigation to fully realize its therapeutic benefits. As the field progresses, this compound may serve as a cornerstone for the development of next-generation pharmaceuticals.

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.